2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone
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Overview
Description
2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 4-Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate halogenating agent to form the 4-fluorophenoxy intermediate.
Preparation of Quinolin-8-yloxy Intermediate: Quinoline is reacted with a suitable reagent to introduce the 8-yloxy group.
Coupling Reaction: The 4-fluorophenoxy intermediate is then coupled with the quinolin-8-yloxy intermediate in the presence of a base and a coupling agent to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone: Similar structure with a chlorine atom instead of fluorine.
2-(4-Bromophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone: Similar structure with a bromine atom instead of fluorine.
2-(4-Methylphenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3/c22-16-6-8-17(9-7-16)26-14-20(25)24-12-10-18(13-24)27-19-5-1-3-15-4-2-11-23-21(15)19/h1-9,11,18H,10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIXSBZVYGNXTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)COC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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